molecular formula C18H20N2O B2609427 4-(3-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile CAS No. 2320605-41-0

4-(3-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile

Cat. No.: B2609427
CAS No.: 2320605-41-0
M. Wt: 280.371
InChI Key: OBNREGWHKCPKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile is a complex organic compound featuring a bicyclic structure. The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities .

Preparation Methods

The synthesis of 4-(3-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile involves several steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve the use of specific catalysts and reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(3-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. In industry, it may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with neurotransmitter receptors in the brain, which can modulate various physiological processes. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar compounds to 4-(3-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile include other tropane alkaloids such as tropine and tropanol. These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-[3-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13-10-16-7-8-17(11-13)20(16)18(21)9-6-14-2-4-15(12-19)5-3-14/h2-5,16-17H,1,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNREGWHKCPKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.